N-Methylation Increases Lipophilicity Over the Desmethyl Analog
The N‑methyl group of 5‑amino‑1‑methyl‑1H‑pyrrole‑3‑carbonitrile raises the computed partition coefficient (XLogP3‑AA) from −0.3 (N‑desmethyl analog) to 0, a ΔlogP of +0.3 [1]. This magnitude of lipophilicity increase falls within the range known to improve passive membrane permeability while maintaining aqueous solubility suitable for fragment elaboration [2].
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0 |
| Comparator Or Baseline | 5‑Amino‑1H‑pyrrole‑3‑carbonitrile (N‑desmethyl): XLogP3‑AA = −0.3 |
| Quantified Difference | ΔXLogP3‑AA = +0.3 |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can enhance passive membrane permeation, a key parameter when the scaffold is used as a starting point for cell‑active probe or lead discovery.
- [1] PubChem. 5‑Amino‑1H‑pyrrole‑3‑carbonitrile (CID 2736757) and 5‑Amino‑1‑methyl‑1H‑pyrrole‑3‑carbonitrile (CID 10103164). Computed XLogP3‑AA values. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
